molecular formula C32H40N6O11S2 B11825437 (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine

(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine

Cat. No.: B11825437
M. Wt: 748.8 g/mol
InChI Key: GVRLTGLHOGVKKE-GWZDPQMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine is a complex organic molecule characterized by multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process typically begins with the preparation of the thiazolidine ring, followed by the introduction of the glycine and hydroxyphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various protecting groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), would be essential to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine: undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl groups can be oxidized to quinones under specific conditions.

    Reduction: The thiazolidine ring can be reduced to a thiazolidine-2-thione.

    Substitution: The carboxyl groups can participate in esterification or amidation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include quinones, thiazolidine-2-thiones, and various esters or amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(4-Hydroxyphenyl)glycine
  • (2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl-glycine
  • (2R)-2-(4-Hydroxyphenyl)glycyl-glycine

Uniqueness

(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine: is unique due to its combination of multiple chiral centers and functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C32H40N6O11S2

Molecular Weight

748.8 g/mol

IUPAC Name

(2S,4S)-2-[1-amino-2-[[(1R)-3-amino-1-carboxy-1-[(2S,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-3-(4-hydroxyphenyl)-2-oxopropyl]-[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C32H40N6O11S2/c1-30(2)20(26(44)45)36-23(50-30)19(35)25(43)38(24(42)18(34)14-7-11-16(40)12-8-14)32(29(48)49,28-37-21(27(46)47)31(3,4)51-28)22(41)17(33)13-5-9-15(39)10-6-13/h5-12,17-21,23,28,36-37,39-40H,33-35H2,1-4H3,(H,44,45)(H,46,47)(H,48,49)/t17?,18?,19?,20-,21-,23-,28-,32-/m0/s1

InChI Key

GVRLTGLHOGVKKE-GWZDPQMRSA-N

Isomeric SMILES

CC1([C@@H](N[C@@H](S1)C(C(=O)N(C(=O)C(C2=CC=C(C=C2)O)N)[C@]([C@H]3N[C@H](C(S3)(C)C)C(=O)O)(C(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)N)C(=O)O)C

Canonical SMILES

CC1(C(NC(S1)C(C(=O)N(C(=O)C(C2=CC=C(C=C2)O)N)C(C3NC(C(S3)(C)C)C(=O)O)(C(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)N)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.